molecular formula C26H25ClFN7O5S B12394234 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No.: B12394234
M. Wt: 602.0 g/mol
InChI Key: SNPMCZIEEULAHH-UHFFFAOYSA-N
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Description

7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including a quinazoline core, a benzoxadiazole moiety, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves multiple steps, each requiring specific reagents and conditions. One of the key intermediates in the synthesis is 4-(3-chloro-4-fluoroanilino)-7-methoxyquinazoline, which can be prepared through a series of reactions involving the condensation of 3-chloro-4-fluoroaniline with appropriate quinazoline precursors .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time, as well as the use of catalysts and solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated forms of the compound .

Scientific Research Applications

7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways and biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide lies in its combination of multiple functional groups, which confer diverse chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H25ClFN7O5S

Molecular Weight

602.0 g/mol

IUPAC Name

7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide

InChI

InChI=1S/C26H25ClFN7O5S/c1-35(2)41(36,37)23-8-7-19(24-25(23)34-40-33-24)29-9-4-10-39-22-13-20-16(12-21(22)38-3)26(31-14-30-20)32-15-5-6-18(28)17(27)11-15/h5-8,11-14,29H,4,9-10H2,1-3H3,(H,30,31,32)

InChI Key

SNPMCZIEEULAHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)NCCCOC3=C(C=C4C(=C3)N=CN=C4NC5=CC(=C(C=C5)F)Cl)OC

Origin of Product

United States

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